molecular formula C5H4Cl2N2 B1351871 3,6-Dichloropyridin-2-amine CAS No. 313535-01-2

3,6-Dichloropyridin-2-amine

Cat. No.: B1351871
CAS No.: 313535-01-2
M. Wt: 163 g/mol
InChI Key: URVRCFABAVMFKP-UHFFFAOYSA-N
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Description

3,6-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It is also known by other synonyms such as 2-Amino-3,6-dichloropyridine, 3,6-DICHLORO-PYRIDIN-2-YLAMINE, and 3,6-DICHLORO-2-PYRIDINAMINE . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one amine group attached to it . The InChI string representation of the molecule is InChI=1S/C5H4Cl2N2/c6-3-1-2-4 (7)9-5 (3)8/h1-2H, (H2,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 163.00 g/mol . It has a computed XLogP3 value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

  • Selective Amination of Chloro-substituted Heteroarenes : A study by Abel et al. (2016) explored the amination of 3,6-dichloropyridazine and related compounds with various adamantane-containing amines. They found selective substitution of one chlorine atom in dichloroheteroarenes, indicating a potential application in selective chemical synthesis (Abel et al., 2016).

  • Photoassisted Oxygenation Catalyzed by Ruthenium Complexes : Yamaguchi et al. (2004) demonstrated the use of 2,6-dichloropyridine N-oxide in the photoassisted oxygenation of alkane, catalyzed by ruthenium complexes. This illustrates its role in photoregulative alkane oxidation under visible light irradiation (Yamaguchi et al., 2004).

  • Palladium-Catalyzed Amination for Polyazamacrocycles : Averin et al. (2005) used 3,5-dichloropyridine in the palladium-catalyzed amination process to create new polyazamacrocycles. They studied the yield's dependence on various factors, indicating its use in macrocycle synthesis (Averin et al., 2005).

  • Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines : Abel et al. (2017) investigated the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 3,5-dichloropyridine. This study contributes to the understanding of coupling reactions in organic synthesis (Abel et al., 2017).

  • Selective Amination Catalyzed by Palladium-xantphos Complex : Ji et al. (2003) reported the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-xantphos complex. This highlights its role in achieving high chemoselectivity in organic synthesis (Ji et al., 2003).

Safety and Hazards

The safety data sheet for 2,6-Dichloropyridin-3-amine indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 3,6-Dichloropyridin-2-amine are not mentioned in the search results, it’s worth noting that pyridine derivatives are of significant interest in various fields, including pharmaceutical research. They are often used as building blocks in the synthesis of more complex molecules, and their diverse reactivity makes them valuable tools for chemical synthesis .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It’s known to be involved in the suzuki–miyaura cross-coupling reaction , a type of chemical reaction where a carbon–carbon bond is formed from a metal catalyst’s interaction with electrophilic and nucleophilic organic groups . This suggests that 3,6-Dichloropyridin-2-amine may interact with its targets through similar mechanisms, depending on the specific context of its use.

Biochemical Pathways

Given its role in the suzuki–miyaura cross-coupling reaction , it’s likely that it affects pathways related to carbon–carbon bond formation and potentially other related biochemical processes.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it’s likely that it contributes to the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of its use.

Action Environment

Like many chemical reactions, the suzuki–miyaura cross-coupling reaction in which it’s involved is likely to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst.

Biochemical Analysis

Biochemical Properties

3,6-Dichloropyridin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins and other biomolecules, altering their function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in cell proliferation, apoptosis, and differentiation. For instance, this compound can inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. The compound can also activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in the modulation of various cellular processes, including metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition. At higher doses, this compound can cause adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the compound’s impact on cellular and physiological functions becomes significant at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its own metabolism by cytochrome P450 enzymes. The compound can undergo oxidative dechlorination, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and accumulate in certain cellular compartments. Its distribution within tissues can affect its overall bioavailability and efficacy. For example, this compound may preferentially accumulate in the liver, where it can exert its inhibitory effects on metabolic enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

3,6-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVRCFABAVMFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394204
Record name 3,6-dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313535-01-2
Record name 3,6-dichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridin-2-amine
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Synthesis routes and methods

Procedure details

A slurry of N-(3,6-dichloropyridin-2-yl)pivalamide (1.83 g, 7.41 mmol) in 75 mL 5N aq HCl with water cooled reflux pyridine was heated in a 115° C. bath overnight, to give a clear yellow solution. The reaction mixture was cooled and poured onto ice, and was basified with 10 N NaOH. The resulting white precipitate was extracted with DCM, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vauco to give 3,6-dichloropyridin-2-amine as an off-white solid. MS (ESI) m/z: calculated: 162.0; Observed: 163.0 (M++1).
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N-(3,6-dichloropyridin-2-yl)pivalamide
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1.83 g
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75 mL
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